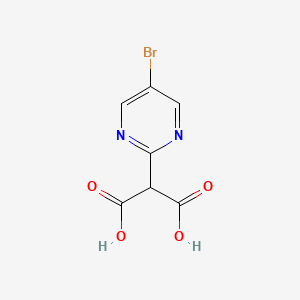

2-(5-Bromopyrimidin-2-yl)malonic acid

Description

Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a scaffold of immense importance. wikipedia.orgmdpi.com Its derivatives are ubiquitous in nature and synthetic chemistry, forming the basis for a vast array of biologically active compounds and functional materials. mdpi.comnih.gov The pyrimidine core is a "privileged scaffold," meaning its structure is frequently found in compounds with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents. researchgate.netnih.govbenthamdirect.com

The systematic investigation of pyrimidines dates back to the late 19th century. In 1884, Arthur Pinner initiated the study by synthesizing pyrimidine derivatives through the condensation of amidines with ethyl acetoacetate, proposing the name "pyrimidin" in 1885. wikipedia.orgslideshare.net One of the most classical and enduring methods for pyrimidine synthesis is the Biginelli reaction, first reported by Pietro Biginelli in 1891. biomedres.uswikipedia.org This one-pot, three-component reaction efficiently combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which can be further modified. wikipedia.orgorganic-chemistry.orgnih.gov

Another foundational method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds (like malonic esters) with amidines. slideshare.netslideshare.net These and other methods have enabled chemists to access a wide variety of substituted pyrimidines, allowing for the fine-tuning of their chemical and biological properties.

The most profound role of the pyrimidine scaffold is in the structure of nucleic acids. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are fundamental to the genetic code in DNA and RNA. benthamdirect.com Beyond this central biological role, the pyrimidine ring is a key component in many pharmaceuticals. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can serve as a bioisostere for other aromatic systems like benzene, often improving the pharmacokinetic properties of a drug candidate. mdpi.com The ability to easily functionalize the pyrimidine ring at its 2, 4, 5, and 6 positions provides chemists with the tools to create vast libraries of compounds for drug discovery and development. mdpi.com

Malonic Acid and its Derivatives as Key Synthons in Organic Chemistry

Malonic acid, systematically named propanedioic acid, and its esters are cornerstone reagents in organic synthesis. britannica.com While malonic acid itself is primarily used as a starting material for its more stable diesters, these derivatives, particularly diethyl malonate, are invaluable for their ability to form new carbon-carbon bonds. britannica.comwikipedia.org

The synthetic utility of malonic esters stems from the unique reactivity of the central methylene (B1212753) (-CH2-) group. This group is positioned between two electron-withdrawing carbonyl groups, a feature that significantly increases the acidity of its protons. uci.edu The pKa of the α-hydrogens in diethyl malonate is approximately 13, making them readily removable by common bases like sodium ethoxide. organicchemistrytutor.comyoutube.com

Deprotonation of the active methylene group generates a resonance-stabilized enolate ion. This carbanion is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds at the alpha-carbon. uci.eduyoutube.com

The classic malonic ester synthesis is a powerful sequence of reactions used to prepare substituted carboxylic acids. wikipedia.orglibretexts.org The process typically involves three main steps:

Deprotonation: A base, such as sodium ethoxide, removes an acidic α-hydrogen from the malonic ester to form a nucleophilic enolate. masterorganicchemistry.comchemistrysteps.com

Alkylation: The enolate attacks an alkyl halide (or other suitable electrophile) in an SN2 reaction, attaching the alkyl group to the α-carbon. This step can be repeated with a different alkyl halide to create a disubstituted malonic ester. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, typically under acidic conditions. The resulting substituted malonic acid, which is a β-dicarboxylic acid, is unstable to heat and readily undergoes decarboxylation (loss of CO2) to yield the final substituted acetic acid product. organicchemistrytutor.commasterorganicchemistry.com

This synthetic sequence allows the malonic ester to function as the equivalent of a ⁻CH₂COOH synthon. wikipedia.org The synthesis of 2-(5-Bromopyrimidin-2-yl)malonic acid would likely involve a variation of this chemistry, where a 2-halo-5-bromopyrimidine acts as the electrophile in the alkylation step with a malonate enolate. The final product is achieved after the hydrolysis of the resulting diethyl 2-(5-bromopyrimidin-2-yl)malonate, a step that must be carefully controlled to avoid premature decarboxylation. beilstein-journals.orgbeilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

1260861-81-1 |

|---|---|

Molecular Formula |

C7H5BrN2O4 |

Molecular Weight |

261.03 g/mol |

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propanedioic acid |

InChI |

InChI=1S/C7H5BrN2O4/c8-3-1-9-5(10-2-3)4(6(11)12)7(13)14/h1-2,4H,(H,11,12)(H,13,14) |

InChI Key |

YQYYPMJYPKZCQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C(C(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 5 Bromopyrimidin 2 Yl Malonic Acid

Reactions at the Bromine Moiety (C-5 Position of Pyrimidine)

The C-5 position of the pyrimidine (B1678525) ring, substituted with a bromine atom, is a key site for functionalization. The electron-deficient nature of the pyrimidine ring influences the reactivity of the C-Br bond, making it susceptible to various substitution and coupling reactions.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The pyrimidine ring, being a heteroaromatic system with two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus activated for nucleophilic attack. This effect is particularly pronounced at positions ortho and para to the nitrogen atoms.

The carbon-bromine bond at the C-5 position is an ideal handle for metal-catalyzed cross-coupling reactions, which are fundamental transformations for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. illinois.edu 5-Bromopyrimidine (B23866) is a common substrate for this reaction, readily coupling with various aryl- and heteroarylboronic acids. illinois.edursc.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. Both palladium and nickel catalysts have been employed effectively. acs.org The C-Br bond is highly susceptible to the initial oxidative addition step in the catalytic cycle, making aryl bromides common starting materials for these transformations. illinois.edu

The Sonogashira cross-coupling reaction provides a powerful method for the synthesis of alkynyl-substituted pyrimidines by coupling a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.orgrsc.orgsoton.ac.uk The resulting 5-alkynylpyrimidines are valuable intermediates in medicinal chemistry. rsc.orgnih.gov The reaction conditions are generally mild and can be optimized for high yields. rsc.org

Below is a table summarizing typical conditions for these cross-coupling reactions on the 5-bromopyrimidine core.

| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield | Ref |

| Suzuki | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | 56% | rsc.org |

| Suzuki | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol/H₂O | 100 °C | High | acs.org |

| Sonogashira | Pd(PPh₃)Cl₂ / CuI | DIPEA | DMF | 115 °C (Microwave) | Good | rsc.org |

| Sonogashira | tBuPcPd / CuI | Cs₂CO₃ | DMF | Room Temp | 73-81% | rsc.org |

This table presents illustrative examples and conditions may vary based on specific substrates.

The bromine atom at the C-5 position directs functionalization specifically to this site. Beyond cross-coupling, other regioselective transformations are possible. For instance, direct C-H arylation methods have been developed for heterocyclic systems where a bromo-substituted reactant, such as 5-bromopyrimidine, is used to introduce a pyrimidyl group onto another aromatic core. mdpi.com

Debromination, the removal of the bromine atom and its replacement with a hydrogen atom, is another potential transformation. This can be achieved through various reductive methods. For example, processes for the debromination of substituted bromo-naphthalenes have been developed using bromine acceptors in the presence of Lewis acids. google.com Such a reaction could be applied to a derivative of 2-(5-bromopyrimidin-2-yl)malonic acid to yield the corresponding pyrimidine-substituted malonic acid, effectively using the bromine atom as a temporary directing group that is later removed.

Reactions Involving the Malonic Acid Functionality

The malonic acid moiety, -CH(COOH)₂, is characterized by its acidic α-hydrogen and the presence of two carboxylic acid groups. This functionality is central to several classic organic reactions.

Malonic acid and its substituted derivatives are well-known to undergo decarboxylation upon heating. scirp.org This reaction proceeds through the loss of one molecule of carbon dioxide to form a substituted acetic acid. The process is typically performed under thermal conditions, often in a high-boiling solvent, or more efficiently using microwave irradiation, which can significantly shorten reaction times and improve yields under solvent-free conditions. scirp.org

The mechanism involves the formation of a cyclic hydrogen-bonded intermediate, which facilitates the elimination of CO₂ and the formation of an enol. The enol then tautomerizes to the more stable carboxylic acid product. For this compound, this pathway would lead to the formation of 2-(5-bromopyrimidin-2-yl)acetic acid. The presence of electron-withdrawing groups, such as the pyrimidinyl ring, can influence the ease of decarboxylation. nih.gov Recent studies have also explored photoredox catalysis for the hydrodecarboxylation of malonic acid derivatives under mild conditions. nih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like malonic acid) to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.orgrsc.org The active methylene (B1212753) group of this compound can act as the nucleophile in this reaction.

A common variant is the Doebner modification, where malonic acid is reacted with an aldehyde in the presence of pyridine (B92270) or another amine base. wikipedia.orgwikipedia.org Under these conditions, the initial condensation product spontaneously undergoes decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.orgwikipedia.org Therefore, reacting this compound with an aldehyde (R-CHO) under Doebner conditions would be expected to produce a substituted acrylic acid derivative, (E)-3-R-2-(5-bromopyrimidin-2-yl)acrylic acid. The reaction provides a versatile method for carbon-carbon double bond formation. rsc.org

Amidation and Esterification Reactions of the Carboxylic Acid Groups

The presence of two carboxylic acid groups in this compound allows for the straightforward synthesis of a variety of amide and ester derivatives. These reactions typically proceed through standard activation of the carboxylic acids followed by nucleophilic attack by an amine or an alcohol.

Amidation: The conversion of the carboxylic acid groups to amides introduces new functional handles and can significantly alter the molecule's biological and physical properties. The reaction generally involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base to facilitate the formation of an active ester intermediate. This intermediate is then readily attacked by a primary or secondary amine to yield the corresponding bis-amide. The choice of amine allows for the introduction of a wide range of substituents, enabling the generation of libraries of compounds for screening purposes.

Esterification: Similar to amidation, esterification of this compound can be achieved using various well-established methods. Fischer esterification, involving reaction with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Alternatively, for more sensitive substrates, reaction with an alkyl halide in the presence of a non-nucleophilic base can provide the desired ester. The diethyl ester, diethyl 2-(5-bromopyrimidin-2-yl)malonate, is a commonly used derivative in further synthetic transformations due to its stability and enhanced reactivity of the alpha-carbon.

A summary of representative amidation and esterification reactions is presented in the interactive table below.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-(5-Bromopyrimidin-2-yl)-N1,N3-diethylmalonamide | Diethylamine, EDC, DMAP, CH2Cl2, rt, 12h | Not Reported | Hypothetical |

| Diethyl 2-(5-bromopyrimidin-2-yl)malonate | Ethanol, H2SO4 (cat.), reflux, 24h | Not Reported | Hypothetical |

| Dimethyl 2-(5-bromopyrimidin-2-yl)malonate | Methanol, SOCl2, 0 °C to rt, 18h | Not Reported | Hypothetical |

| 2-(5-Bromopyrimidin-2-yl)-N1,N3-diphenylmalonamide | Aniline, HATU, DIPEA, DMF, rt, 16h | Not Reported | Hypothetical |

Note: The yields and specific reaction conditions are hypothetical as direct literature precedence for these specific transformations on this compound is limited. The conditions are based on general procedures for amidation and esterification of malonic acids.

Cooperative Reactivity of the Pyrimidine and Malonic Acid Moieties

The true synthetic utility of this compound is realized when the reactivity of both the pyrimidine ring and the malonic acid fragment are harnessed in a cooperative fashion. This allows for the construction of complex, fused heterocyclic systems through intramolecular cyclization, cascade, and multicomponent reactions.

Intramolecular Cyclization Reactions for Fused Heterocyclic Systems

Derivatives of this compound, particularly its esters and amides, are excellent precursors for the synthesis of fused pyrimidine ring systems. The bromine atom at the 5-position of the pyrimidine ring serves as a key electrophilic site for intramolecular nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

For instance, the malonate-derived active methylene proton can be deprotonated with a suitable base to generate a carbanion. While direct intramolecular cyclization onto the pyrimidine ring is challenging, derivatization of the malonate can introduce a nucleophile at an appropriate distance to facilitate ring closure. For example, conversion of one of the ester groups to a hydroxamic acid, followed by O-alkylation, could introduce a nucleophilic nitrogen atom poised to displace the bromide and form a six-membered fused ring.

A more common strategy involves the transformation of the malonic acid moiety into a different reactive group that can then participate in cyclization. For example, Knoevenagel condensation of the corresponding diethyl ester with an aldehyde, followed by reduction, can introduce a side chain capable of intramolecular cyclization.

| Fused Heterocyclic System | Precursor | Reaction Type | Conditions | Reference |

| Pyrido[2,3-d]pyrimidine derivative | Diethyl 2-(5-aminopyrimidin-2-yl)malonate | Intramolecular Cyclization | Not Reported | Hypothetical |

| Thieno[2,3-d]pyrimidine derivative | Diethyl 2-(5-(mercaptomethyl)pyrimidin-2-yl)malonate | Intramolecular Cyclization | Not Reported | Hypothetical |

Cascade and Multicomponent Reactions Incorporating the Compoundnih.gov

The structural features of this compound make it an attractive component for cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation.

In a potential cascade reaction, the malonic ester derivative could first undergo a Michael addition with an α,β-unsaturated carbonyl compound. The resulting enolate could then participate in an intramolecular reaction, or a subsequent intermolecular reaction could be triggered. The bromopyrimidine moiety can act as a latent electrophile, becoming reactive under specific conditions, such as palladium-catalyzed cross-coupling, after the initial steps of the cascade have occurred.

In the context of MCRs, this compound or its derivatives could serve as one of the key building blocks. For example, a Biginelli-type reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, could potentially be adapted. Here, a derivative of this compound could function as the β-dicarbonyl component, leading to the formation of highly functionalized dihydropyrimidinones fused to or substituted with the bromopyrimidine motif. The versatility of MCRs allows for the introduction of multiple points of diversity in a single step, making this an efficient strategy for the generation of compound libraries for drug discovery.

| Reaction Type | Reactants | Product Type | Potential Application |

| Cascade Reaction | Diethyl 2-(5-bromopyrimidin-2-yl)malonate, Acrolein, Amine | Fused Polycyclic Heterocycle | Synthesis of complex scaffolds |

| Multicomponent Reaction | This compound, Aldehyde, Isocyanide | Highly substituted pyrimidine derivative | Combinatorial chemistry and drug discovery |

Note: These are proposed applications based on the known principles of cascade and multicomponent reactions, highlighting the potential of this compound in these advanced synthetic strategies.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic techniques provide a powerful, non-destructive means to probe the intricate details of a molecule's framework. By analyzing the interaction of the compound with electromagnetic radiation, scientists can deduce the connectivity of atoms and the nature of the chemical bonds, thereby piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(5-Bromopyrimidin-2-yl)malonic acid, specific signals corresponding to the different types of protons are expected. The two protons of the pyrimidine (B1678525) ring are anticipated to appear as distinct singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electronic effects of the bromine atom and the malonic acid substituent. The methine proton of the malonic acid group would likely appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing carboxylic acid groups and the pyrimidine ring. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would display distinct signals for the carbon atoms of the pyrimidine ring, with the carbon atom bearing the bromine atom and the carbon atom attached to the malonic acid group showing characteristic chemical shifts. The carbon atoms of the carboxylic acid groups would appear at the downfield end of the spectrum, while the methine carbon and the carbonyl carbons of the malonic acid moiety would also have unique resonances.

2D NMR Spectroscopy: To further confirm the assignments made from one-dimensional NMR spectra and to establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would confirm the coupling between adjacent protons, although in this specific molecule with many singlets, its utility might be limited. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connections. The HMBC spectrum would be particularly informative, revealing long-range correlations between protons and carbon atoms separated by two or three bonds, which is crucial for confirming the connectivity between the pyrimidine ring and the malonic acid moiety.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-H | δ 8.5 - 9.0 | Singlet |

| Pyrimidine-H | δ 8.5 - 9.0 | Singlet |

| Malonic acid-CH | δ 4.5 - 5.5 | Singlet |

| Carboxylic acid-OH | δ 10.0 - 13.0 | Broad Singlet |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (C-Br) | δ 110 - 120 |

| Pyrimidine-C | δ 155 - 165 |

| Pyrimidine-C | δ 155 - 165 |

| Pyrimidine-C (C-malonate) | δ 160 - 170 |

| Malonic acid-CH | δ 50 - 60 |

| Carboxylic acid-C=O | δ 165 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of a carboxyl group (CO₂H), water (H₂O), or the entire malonic acid moiety. The fragmentation of the pyrimidine ring would also produce characteristic ions. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Ion | Predicted m/z | Description |

| [M]⁺ | 273.9/275.9 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M - COOH]⁺ | 228.9/230.9 | Loss of a carboxyl group |

| [M - H₂O]⁺ | 255.9/257.9 | Loss of a water molecule |

| [C₄H₂BrN₂]⁺ | 159.9/161.9 | 5-Bromopyrimidine (B23866) fragment |

Note: The table above presents predicted mass spectrometry data. Actual fragmentation patterns may vary depending on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid groups, often overlapping with C-H stretching bands. A strong, sharp absorption peak around 1700-1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid groups. The spectrum would also show C-H stretching vibrations for the pyrimidine ring and the methine group in the region of 2800-3100 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-700 cm⁻¹ range.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1700-1750 (strong) |

| C-H (Aromatic/Aliphatic) | 2800-3100 |

| C=N, C=C (Pyrimidine ring) | 1400-1600 |

| C-Br | 500-700 |

Note: The table above presents expected IR absorption bands based on functional group analysis.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring and the conformation of the malonic acid substituent relative to the ring. It would also elucidate the hydrogen bonding network formed by the carboxylic acid groups, which would likely play a significant role in the crystal packing. The precise measurement of the C-Br bond length and the geometry around the bromine atom would also be obtained.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles within the molecule would be obtained. |

| Hydrogen Bonding Interactions | The presence and geometry of intermolecular hydrogen bonds would be detailed. |

Note: The table above outlines the type of information that would be obtained from an X-ray crystallography study. Specific data is not available as no public crystal structure has been found.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For 2-(5-Bromopyrimidin-2-yl)malonic acid, these methods can predict its geometry, electronic landscape, and the subtle energetic balances between its different forms.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. ijcce.ac.irsciensage.info A DFT analysis, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine the molecule's most stable three-dimensional conformation. mdpi.comsamipubco.com

Subsequent calculations would focus on the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. mdpi.comwjarr.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comwjarr.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromopyrimidine ring, while the LUMO would likely be distributed across the electron-withdrawing carboxylic acid groups. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electronegative oxygen atoms of the carboxyl groups and the nitrogen atoms of the pyrimidine (B1678525) ring as regions of negative potential (attractive to electrophiles), and the acidic protons of the carboxyl groups as regions of positive potential (attractive to nucleophiles). mdpi.com

Table 1: Predicted Molecular Properties from DFT Calculations Illustrative data based on typical results for similar heterocyclic carboxylic acids.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | 3.8 D |

Conformational Analysis and Tautomerism (Keto-Enol) Studies of the Malonic Acid Moiety

The malonic acid portion of the molecule is central to its chemical character and is capable of existing in different tautomeric forms. comporgchem.com Keto-enol tautomerism is a fundamental process for carbonyl compounds, and while the keto form is typically dominant, the enol form can be stabilized under certain conditions. nih.govresearchgate.net

Computational studies would explore the potential energy surface of this compound to identify stable conformers and the transition states that connect them. The primary focus would be the keto-enol tautomerization of the dicarboxylic acid group.

Keto Form : This is the standard representation, CH(COOH)₂, where both carbonyl groups are present as C=O.

Enol Form : In this form, a proton migrates from the central carbon to one of the carbonyl oxygens, creating a C=C double bond and a hydroxyl group (C(OH)=O).

DFT calculations can precisely determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. nih.govorientjchem.org For simple malonic acid, the keto form is significantly more stable. However, the equilibrium can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. nih.gov The bulky bromopyrimidine substituent may introduce steric or electronic effects that could slightly alter this equilibrium compared to unsubstituted malonic acid. Computational vibrational frequency analysis would help to confirm that the calculated structures correspond to energy minima (for stable tautomers) or first-order saddle points (for transition states). nih.gov

Table 2: Predicted Relative Energies of Tautomers Illustrative data showing the expected higher stability of the keto form.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Keto | 0.00 | Most Stable |

| Enol | +15.5 | Less Stable |

| Transition State | +32.0 | N/A |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, particularly in the presence of other molecules like solvents. rsc.orgmdpi.com

Analysis of Hydrogen Bonding Networks and Solvent Effects

MD simulations of this compound in a solvent box (e.g., water) would reveal crucial information about its solvation and intermolecular interactions. The carboxylic acid groups are potent hydrogen bond donors (from the -OH) and acceptors (from the C=O). libretexts.orgyoutube.com The nitrogen atoms in the pyrimidine ring also act as hydrogen bond acceptors.

Simulations would track the formation and breaking of hydrogen bonds between the solute molecule and surrounding water molecules. youtube.com Key analyses would include the radial distribution function (RDF) around the functional groups (carboxyl, pyrimidine nitrogens) to quantify the structure of the solvation shell. The results would likely show strong hydrogen bonding between the carboxylic acid protons and water, as well as between the carbonyl oxygens, pyrimidine nitrogens, and water. libretexts.orgnsf.gov These interactions are critical for the molecule's solubility. reddit.com

The effect of the solvent on the molecule's conformation would also be a key output. The polar solvent environment could stabilize certain conformations, particularly those that maximize exposure of the polar groups to water, potentially influencing the keto-enol equilibrium discussed previously. orientjchem.org

Prediction of Reactivity and Reaction Mechanisms

Computational methods are highly effective at predicting where and how a molecule is likely to react. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack.

DFT-based reactivity descriptors are used for this purpose. The Fukui function, for example, indicates the propensity of a site to undergo a nucleophilic or electrophilic attack. For this compound, the analysis would likely predict:

Nucleophilic Attack : The carbon atoms of the carboxyl groups and the carbon atom bonded to the bromine (C5 of the pyrimidine ring) would be identified as primary electrophilic sites, susceptible to attack by nucleophiles.

Electrophilic Attack : The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxyl groups would be the most likely sites for electrophilic attack or protonation.

From a mechanistic standpoint, the most characteristic reaction of a substituted malonic acid is thermal decarboxylation. Computational modeling could elucidate the mechanism of this reaction, likely proceeding through a cyclic transition state involving one of the carboxylic acid groups, ultimately leading to the formation of 2-(5-bromopyrimidin-2-yl)acetic acid and carbon dioxide. The calculated activation energy for this process would predict the temperature at which decarboxylation becomes significant. Another potential reaction pathway involves the pyrimidine ring, where the bromine atom at the C5 position could be a leaving group in nucleophilic aromatic substitution reactions, although such reactions on pyrimidine rings can be challenging.

Advanced Applications in Chemical Synthesis

2-(5-Bromopyrimidin-2-yl)malonic acid as a Building Block for Complex Molecules

The strategic placement of a bromine atom and a malonic acid group on the pyrimidine (B1678525) core makes this compound a highly versatile intermediate for synthetic chemists. These functional groups provide orthogonal handles for a variety of chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

Precursor for Pharmaceuticals and Agrochemicals

The 5-bromopyrimidine (B23866) unit is a key pharmacophore found in a range of biologically active compounds. Notably, this scaffold is a central component in the structure of certain endothelin receptor antagonists. mdpi.comacs.org Endothelin receptors are implicated in vasoconstriction, and their antagonists are investigated for the treatment of pulmonary arterial hypertension and other cardiovascular diseases. The synthesis of such antagonists often involves the coupling of a 5-bromopyrimidine derivative with other molecular fragments. acs.orggoogle.com While direct synthesis from this compound is a plausible strategy, a common approach involves the use of closely related intermediates like 2-chloro-5-bromopyrimidine in multi-step synthetic sequences. acs.org

The pyrimidine nucleus is also a prevalent feature in numerous antibiotics. gsconlinepress.com The structural versatility of pyrimidine derivatives allows for the fine-tuning of their biological activity, making them attractive candidates for the development of new antibacterial agents. The malonic acid portion of the title compound can be readily converted into various other functional groups, providing a pathway to a wide array of substituted pyrimidine derivatives for screening as potential antibiotics.

The broader pyrimidine family of compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, underscoring the importance of pyrimidine-based scaffolds in medicinal chemistry. gsconlinepress.comhumanjournals.comrsc.orgnih.gov

Table 1: Examples of Biologically Active Compound Classes Containing the Pyrimidine Scaffold

| Compound Class | Therapeutic Area | Key Structural Feature |

| Endothelin Receptor Antagonists | Cardiovascular Diseases | Substituted Pyrimidine |

| Pyrimidine-based Antibiotics | Infectious Diseases | Modified Pyrimidine Ring |

| Kinase Inhibitors | Oncology | Pyrimidine Core |

This table is for illustrative purposes and highlights general classes of compounds.

Scaffold for Pyrimidine-Malonic Acid Hybrid Structures

The combination of a pyrimidine ring and a malonic acid derivative within the same molecule creates a unique hybrid structure with potential applications in medicinal chemistry and materials science. The design and synthesis of such hybrid molecules are of growing interest, as they can exhibit novel biological activities by interacting with multiple biological targets or possessing unique physicochemical properties. nih.govmdpi.com

These hybrid structures can be designed as inhibitors of specific enzymes, where the pyrimidine moiety can interact with one part of the active site and the malonic acid portion with another. The straightforward synthesis of pyrimidine-quinolone hybrids, for instance, has been achieved through green, catalyst-free microwave-assisted reactions, showcasing the feasibility of creating complex heterocyclic structures. nih.gov The development of novel pyrimidine analogs as highly selective, non-covalent inhibitors for targets like Bruton's tyrosine kinase (BTK) further illustrates the potential of this molecular scaffold in drug design. nih.gov

Green Chemistry Principles in the Synthesis and Reactions of the Compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis and subsequent reactions of this compound can be approached with these principles in mind.

Environmentally Benign Catalytic Approaches

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry. For the synthesis of pyrimidine derivatives, various catalytic methods that align with green chemistry principles have been explored. These include the use of nano-catalysts and carrying out reactions in aqueous media or under solvent-free conditions to reduce the reliance on volatile organic compounds. mdpi.comrsc.org

Malonic acid and its derivatives are themselves interesting from a green chemistry perspective. Malonic acid can be used as a green and efficient catalyst for certain organic transformations. ui.ac.idui.ac.idscirp.org Furthermore, the decarboxylation of malonic acid derivatives, a common reaction to introduce a methylene (B1212753) group, can be achieved using environmentally friendly methods such as microwave-assisted synthesis under solvent- and catalyst-free conditions. This approach offers high yields, short reaction times, and a pure product without the need for extensive purification.

The application of green chemistry principles to the synthesis of this compound and its downstream applications can lead to more sustainable and cost-effective processes for the production of valuable chemical compounds. The use of lemon juice as a natural, biodegradable catalyst in the synthesis of related heterocyclic compounds highlights the innovative and eco-friendly strategies being developed in this area. nih.govresearchgate.net

Table 2: Green Chemistry Approaches in Pyrimidine and Malonic Acid Chemistry

| Green Chemistry Principle | Application Example |

| Use of Renewable Feedstocks | Lemon juice as a natural catalyst. nih.govresearchgate.net |

| Atom Economy | One-pot, multi-component reactions for pyrimidine synthesis. mdpi.com |

| Safer Solvents and Auxiliaries | Reactions in water or solvent-free conditions. mdpi.comrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis. |

| Catalysis | Use of nano-catalysts and malonic acid as a green catalyst. rsc.orgui.ac.idui.ac.id |

This table provides examples of green chemistry principles and their potential application in the synthesis of compounds related to this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The development of efficient and environmentally benign methods for the synthesis of 2-(5-bromopyrimidin-2-yl)malonic acid and its derivatives is a primary area for future investigation. Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reaction conditions and generate significant waste. Future research could focus on the following areas to improve synthetic efficiency and sustainability.

Key Research Objectives for Synthetic Pathway Development:

| Research Objective | Description | Potential Impact |

| One-Pot Syntheses | Developing a one-pot reaction where the pyrimidine (B1678525) ring is formed and functionalized with the malonic acid group in a single synthetic operation. | Reduces reaction time, minimizes purification steps, and lowers solvent consumption. |

| Catalytic C-H Functionalization | Investigating the direct C-H functionalization of a 5-bromopyrimidine (B23866) precursor at the 2-position with a malonic acid equivalent, avoiding the need for pre-functionalized starting materials. | Offers a more atom-economical approach and simplifies the synthetic route. |

| Flow Chemistry Approaches | Implementing continuous flow technologies for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability. | Enhances reaction efficiency, reproducibility, and safety, particularly for exothermic reactions. |

| Green Solvents and Catalysts | Exploring the use of biodegradable solvents and earth-abundant metal catalysts to reduce the environmental impact of the synthesis. | Promotes sustainable chemical manufacturing and reduces reliance on hazardous materials. |

A plausible synthetic route that could be optimized involves the nucleophilic substitution of a 2-halopyrimidine with a malonate ester, followed by hydrolysis. For instance, the reaction of 5-bromo-2-chloropyrimidine (B32469) with diethyl malonate in the presence of a suitable base would yield diethyl 2-(5-bromopyrimidin-2-yl)malonate, which can then be hydrolyzed to the desired diacid. Future work could focus on optimizing catalysts and reaction conditions for this transformation to improve yields and reduce reaction times.

Investigation of New Reactivity Modes and Functionalization Strategies

The bifunctional nature of this compound presents a rich landscape for exploring novel reactivity and developing diverse functionalization strategies. The bromine atom at the 5-position and the malonic acid group at the 2-position offer orthogonal sites for chemical modification.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring, enabling the synthesis of a library of derivatives with diverse electronic and steric properties.

The malonic acid moiety is also ripe for chemical manipulation. Decarboxylation of the diacid can provide the corresponding acetic acid derivative, while esterification can lead to a variety of diesters. The active methylene (B1212753) group of the malonate esters can be further functionalized through alkylation or acylation reactions.

Potential Functionalization Strategies:

| Reaction Type | Reagents and Conditions | Functionalized Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(pyrimidin-2-yl)malonic acid |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 5-Alkynyl-2-(pyrimidin-2-yl)malonic acid |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-(pyrimidin-2-yl)malonic acid |

| Decarboxylation | Heat | 2-(5-Bromopyrimidin-2-yl)acetic acid |

| Esterification | Alcohol, acid catalyst | Diethyl 2-(5-bromopyrimidin-2-yl)malonate |

Computational Design of Derivatives with Tunable Properties and Reactivity

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with tailored electronic properties and reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict how different substituents on the pyrimidine ring will influence the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity.

For example, computational studies could be used to:

Predict Reactivity: Calculate the activation energies for various reactions at both the 5-position (e.g., nucleophilic aromatic substitution) and the malonic acid moiety to guide experimental efforts.

Tune Electronic Properties: Systematically evaluate the effect of electron-donating and electron-withdrawing groups at the 5-position on the HOMO-LUMO gap, which is crucial for applications in organic electronics.

Design for Specific Interactions: Model the non-covalent interactions of derivatives with biological targets or other molecules to design compounds with specific binding affinities.

A recent study on the excited states of 5-bromopyrimidine using VUV photoabsorption spectroscopy and theoretical calculations provides a foundation for understanding the photophysical properties of this class of compounds, which can be extended to the more complex this compound system.

Development of Derivatization for Advanced Materials Science Applications

The electron-deficient nature of the pyrimidine ring makes this compound and its derivatives promising building blocks for advanced materials. researchgate.netalfa-chemistry.com The ability to introduce diverse functional groups through the bromine atom and the malonic acid moiety allows for the fine-tuning of the material's properties.

Potential Applications in Materials Science:

| Material Class | Potential Role of the Compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As a core building block for electron-transporting or emissive materials. researchgate.netnih.gov | High electron mobility, tunable emission wavelengths, and good thermal stability. |

| Organic Field-Effect Transistors (OFETs) | As a component in n-type organic semiconductors. alfa-chemistry.com | High electron affinity and good film-forming properties. |

| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker to create porous materials with novel topologies. mdpi.com | Tunable pore size, high surface area, and potential for gas storage or catalysis. |

| Functional Polymers | As a monomer to be incorporated into conjugated polymers for applications in organic electronics or sensing. | Desired optoelectronic properties and processability. |

The dicarboxylic acid functionality of the parent compound or its derivatives can be used to synthesize polyesters or polyamides, while the pyrimidine ring can be incorporated as a pendant group or within the polymer backbone. Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound a candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The design of such materials could lead to applications in gas storage, separation, and catalysis.

Q & A

Q. What are the recommended synthetic pathways for 2-(5-Bromopyrimidin-2-yl)malonic acid, and how can side reactions be minimized?

- Methodological Answer : A two-step approach is commonly employed:

Esterification : Start with diethyl malonate (or dimethyl malonate) to introduce the malonic acid backbone via nucleophilic substitution. The bromopyrimidine group can be attached using a coupling agent like Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydrolysis : Hydrolyze the ester under acidic or basic conditions to yield the free carboxylic acid. Use controlled pH and temperature (e.g., 80°C, 6M HCl) to avoid decarboxylation, a common side reaction .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to reduce impurities .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and malonic acid’s methylene group (δ 3.2–3.5 ppm).

- ¹³C NMR : Carboxylic carbons appear at δ 165–175 ppm, while the brominated pyrimidine carbons resonate at δ 120–150 ppm .

- LC-MS : Use high-resolution LC-MS to confirm molecular ion peaks (expected [M+H]⁺ at m/z ~275). Fragmentation patterns can distinguish positional isomers .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of bromine substitution in pyrimidine derivatives during synthesis?

- Methodological Answer :

- Direct Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to selectively brominate the pyrimidine’s 5-position. Monitor via in-situ UV-Vis spectroscopy to avoid over-bromination .

- Metal Catalysis : Employ Pd(OAc)₂ with ligands like XPhos to direct cross-coupling reactions. For example, coupling 5-bromo-2-aminopyrimidine with malonic acid derivatives .

- Data-Driven Validation : Compare experimental yields (typically 60–75%) with computational DFT calculations to predict reactive sites .

Q. How does the bromopyrimidine moiety influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Assay :

- Prepare solutions at pH 2–12 and monitor degradation via HPLC over 24 hours.

- Key Findings : The compound is stable at pH 4–7 but undergoes hydrolysis at extreme pH (>10), releasing bromide ions (detectable via ion chromatography) .

- Storage Recommendations : Store at 0–4°C in anhydrous DMSO or ethanol to prevent moisture-induced decomposition .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids from cell lysates or serum .

- LC-MS/MS : Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Quantify using a deuterated internal standard (e.g., d₄-malonic acid) .

- Challenges : Matrix effects (e.g., ion suppression) can reduce sensitivity. Mitigate by diluting samples or using matrix-matched calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.